molecular formula C17H17ClN2O3S B11690276 ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11690276
M. Wt: 364.8 g/mol
InChI Key: WIGUDZOANXRNPN-UHFFFAOYSA-N
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Description

ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its complex structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties

Preparation Methods

The synthesis of ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the presence of a base like sodium ethoxide to facilitate the cyclization process .

Chemical Reactions Analysis

ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis . The anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as:

ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of substituents, which confer specific reactivity and biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-7-5-6-8-12(11)18/h5-8,10,14H,4H2,1-3H3

InChI Key

WIGUDZOANXRNPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(S2)C)C

Origin of Product

United States

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